6-Bromo-1H-benzo[d]imidazole hydrochloride
Overview
Description
6-Bromo-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C7H6BrClN2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives, which include 6-bromo-1h-benzo[d]imidazole, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that imidazole derivatives can block certain receptors or enzymes, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives have been found to inhibit the activity of key kinases such as egfr, her2, and cdk2 .
Pharmacokinetics
It’s known that imidazole compounds are generally highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain types of cancer cells .
Action Environment
It’s known that the inhibiting behavior of benzimidazole derivatives can be influenced by energetic effect and blocking of the active surface atoms .
Preparation Methods
The synthesis of 6-Bromo-1H-benzo[d]imidazole hydrochloride typically involves the bromination of benzimidazole. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 6-bromo-benzimidazole. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Advanced techniques such as continuous flow synthesis and the use of catalysts can also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
6-Bromo-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Comparison with Similar Compounds
6-Bromo-1H-benzo[d]imidazole hydrochloride can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole: The parent compound, which lacks the bromine substituent.
2-Methyl-1H-benzo[d]imidazole: A methyl-substituted derivative with distinct properties and applications.
5,6-Dimethyl-1H-benzo[d]imidazole: A dimethyl-substituted derivative used in various industrial and pharmaceutical applications.
The uniqueness of this compound lies in its bromine substituent, which imparts specific chemical reactivity and biological activity, making it valuable for targeted applications .
Biological Activity
6-Bromo-1H-benzo[d]imidazole hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
This compound exhibits multiple mechanisms of action across various biological targets:
- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties. It inhibits the growth of both Gram-positive and Gram-negative bacteria, as well as fungi like Cryptococcus neoformans .
- Antitumor Activity : Research indicates that imidazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key kinases such as EGFR, HER2, and CDK2 .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's activity against MRSA, reporting a minimum inhibitory concentration (MIC) of 16 µg/mL. Notably, derivatives with halogen substitutions exhibited enhanced activity, with some analogues showing MIC values as low as 0.25 µg/mL .
- Antifungal Properties : In vitro tests demonstrated that this compound effectively inhibited the growth of C. neoformans, with MIC values indicating strong antifungal activity .
- Antitumor Activity : Research has shown that imidazole derivatives can cause cell cycle arrest in various cancer cell lines. The specific pathways involved include the inhibition of cyclin-dependent kinases (CDKs), leading to reduced cell proliferation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is highly soluble in water and polar solvents, which may facilitate its absorption and bioavailability when administered therapeutically .
Properties
IUPAC Name |
6-bromo-1H-benzimidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFYSWUSRKXLSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682048 | |
Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-73-7 | |
Record name | 1H-Benzimidazole, 6-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60682048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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